1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
Description
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is a substituted acetophenone derivative characterized by a 2,5-dichlorophenyl group attached to a ketone moiety and an isopropylthio (-S-iPr) substituent on the adjacent carbon. This compound’s structure suggests applications in agrochemical or pharmaceutical contexts, where halogenated aromatic systems are often leveraged for bioactivity .
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
BTSVTDVIOXSJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene and isopropylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the ethanone structure.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Signal Transduction: It may influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the Biopharmacule Speciality Chemicals catalog () and Chembase’s molecular database (). Key differences in substituents, physicochemical properties, and hypothetical bioactivity are highlighted.
Substituent Analysis and Physicochemical Properties
Key Observations:
- Halogen Effects : Replacing chlorine with fluorine (BP 2874) reduces steric bulk and electronegativity, likely lowering binding affinity to hydrophobic targets .
- Thioether vs. Amide : The isopropylthio group in the target compound increases lipophilicity compared to BP 2872’s polar propeneamido substituent, which may enhance solubility but reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
